molecular formula C19H16O5 B2643002 Methyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate CAS No. 869080-22-8

Methyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate

Cat. No. B2643002
CAS RN: 869080-22-8
M. Wt: 324.332
InChI Key: ADDQEDMVPZKJPG-UHFFFAOYSA-N
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Description

“Methyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate” is a chemical compound with the linear formula C18H14O4 . It has a molecular weight of 294.31 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in the literature . For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Molecular Structure Analysis

The molecular structure of this compound was established by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. For example, a multicomponent reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of Et3N leads to a previously unknown compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C18H14O4), molecular weight (294.31), and its linear structure . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthetic Methodologies and Structural Analyses

  • Click One Pot Synthesis and Spectral Analyses

    A study conducted by Ahmed et al. (2016) details the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles using a one-pot strategy, characterized by spectral analyses including FT-IR, NMR, and single-crystal X-ray diffraction. While the focus is on triazole compounds, the methodology underscores the versatility of click chemistry in synthesizing complex molecules potentially relevant to the compound of interest (Ahmed et al., 2016).

  • Palladium-Catalyzed Methylation

    Zhang et al. (2008) describe a palladium-catalyzed methylation of aryl C-H bonds using peroxides, showcasing a method that could be relevant for functionalizing compounds similar to "Methyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate" by introducing methyl groups in the presence of a palladium catalyst (Zhang et al., 2008).

Applications in Biological Systems and Material Science

  • Hemoglobin Oxygen Affinity Decreasing Agents

    Research by Randad et al. (1991) on allosteric modifiers of hemoglobin mentions the synthesis and testing of compounds that decrease oxygen affinity, suggesting potential therapeutic applications for molecules with structural similarities or functional groups akin to the compound (Randad et al., 1991).

  • Antibacterial and Antifungal Activity

    Bhat et al. (2015) discuss the microwave-assisted synthesis of pyrimidine derivatives with potent in vitro antibacterial and antifungal activity. This highlights the potential for chemical derivatives of the compound of interest to serve as leads in the development of new antimicrobial agents (Bhat et al., 2015).

Future Directions

The development of new methods for the synthesis of products containing the furocoumarin moiety is of considerable interest . Furocoumarin derivatives are an important class of heterocyclic compounds widely presented in various natural products . They possess significant biological activity and are used as active photosensitizers in psoralen and UVA (PUVA) therapy . Thus, furocoumarins can be employed in the treatment of various skin diseases .

properties

IUPAC Name

methyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-12-15-9-8-14(23-11-17(20)22-2)10-16(15)24-19(21)18(12)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDQEDMVPZKJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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